molecular formula C6H7BrN2O2 B035971 methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1232838-31-1

methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B035971
CAS No.: 1232838-31-1
M. Wt: 219.04 g/mol
InChI Key: QOTBTHHHTJJTRR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (C₆H₇BrN₂O₂, molecular weight: 233.04 g/mol) is a brominated pyrazole derivative characterized by a methyl ester at position 3, a bromine atom at position 4, and a methyl group at position 5 of the pyrazole ring . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromine substituent and ester functionality. Its structural features enable diverse derivatization pathways, including cross-coupling reactions and nucleophilic substitutions .

Properties

IUPAC Name

methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-3-4(7)5(9-8-3)6(10)11-2/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTBTHHHTJJTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594721
Record name Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232838-31-1
Record name Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
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Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrazole derivative, while a Suzuki coupling reaction would produce a biaryl compound .

Scientific Research Applications

Pharmaceutical Development

In pharmaceutical research, methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate serves as a valuable intermediate in the synthesis of novel drugs. Pyrazole derivatives, including this compound, are known for their diverse biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. The presence of a bromine atom and a methyl group allows for further modification to enhance therapeutic efficacy and target specificity.

Table 1: Potential Biological Activities of Pyrazole Derivatives

Biological ActivityExample Compounds
Anti-inflammatoryPyrazole-based NSAIDs
AntimicrobialPyrazole-containing antibiotics
AnticancerPyrazole derivatives targeting cancer pathways

Agricultural Chemistry

In agricultural chemistry, pyrazole derivatives are used in the synthesis of agrochemicals, including herbicides and fungicides. These compounds help in enhancing crop protection and yield by targeting specific plant pathogens or weeds. The versatility of this compound makes it an important intermediate in developing new agrochemicals.

Table 2: Applications in Agricultural Chemistry

ApplicationDescription
HerbicidesTargeting weed growth
FungicidesProtecting crops from fungal diseases

Material Science

In material science, pyrazole-based compounds are utilized in the formulation of specialty polymers and resins. These materials exhibit enhanced durability and chemical resistance, making them suitable for various industrial applications. The incorporation of this compound into polymer synthesis can lead to the development of materials with improved properties.

Table 3: Material Science Applications

Material TypeProperties Enhanced
Specialty PolymersDurability, Chemical Resistance
ResinsThermal Stability, Mechanical Strength

Biochemical Research

Biochemical research involves the study of enzyme inhibitors and receptor interactions. This compound can be used to develop compounds that interact with specific biological targets, aiding in the discovery of new drug targets. Its structural features allow for modifications that can enhance binding affinity to enzymes or receptors.

Table 4: Biochemical Research Applications

ApplicationDescription
Enzyme InhibitorsTargeting specific enzymatic pathways
Receptor InteractionsStudying binding affinities to biological receptors

Case Studies

  • Pharmaceutical Development Case Study : A recent study demonstrated the synthesis of a pyrazole derivative with potent anticancer activity. Starting with this compound, researchers modified the compound to enhance its ability to inhibit cancer cell growth. This example highlights the potential of pyrazole derivatives in cancer therapy.
  • Agricultural Chemistry Case Study : In another study, a pyrazole-based herbicide was developed using this compound as a key intermediate. The resulting herbicide showed high efficacy in controlling weeds without harming crops, demonstrating the compound's utility in agricultural applications.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is not well-documented. like other pyrazole derivatives, it is likely to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets would depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Structural Features and Substituent Effects

The table below highlights key structural differences among methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate and analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Impact Reference
This compound 4-Br, 5-Me, 3-COOMe C₆H₇BrN₂O₂ 233.04 Bromine enhances electrophilicity; methyl balances steric bulk
Methyl 4-bromo-5-isopropyl-1H-pyrazole-3-carboxylate 4-Br, 5-iPr, 3-COOMe C₈H₁₁BrN₂O₂ 261.10 Isopropyl increases lipophilicity and steric hindrance
Methyl 3-(4-bromophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate 3-(4-BrPh), 1-m-tolyl, 5-COOMe C₁₈H₁₅BrN₂O₂ 371.23 Aromatic bromophenyl enhances π-π interactions and photostability
4-Bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole 4-Br, 3-Me, 5-CF₃, 1-naphthylethyl C₁₈H₁₆BrF₃N₂O 423.23 Trifluoromethyl boosts electronegativity and metabolic stability

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Bromine (4-Br) and trifluoromethyl (5-CF₃) increase electrophilicity, facilitating nucleophilic aromatic substitutions .
  • Steric Effects: Bulkier substituents (e.g., isopropyl, naphthylethyl) hinder reactivity at adjacent positions but improve binding specificity in biological targets .
  • Aromatic vs. Alkyl Substituents: Aromatic groups (e.g., bromophenyl) enhance intermolecular interactions, influencing crystal packing and solubility .

Physicochemical Properties

Solubility and Polarity
  • This compound: Moderate solubility in polar aprotic solvents (e.g., DCM, DMF) due to the ester group; bromine increases polarity .
  • Methyl 4-bromo-5-isopropyl-1H-pyrazole-3-carboxylate: Reduced solubility in water compared to the methyl analog due to the hydrophobic isopropyl group .
  • Methyl 3-(4-bromophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate: Low aqueous solubility but high solubility in aromatic solvents (e.g., toluene) due to extended π-systems .
Hydrogen Bonding and Crystal Packing
  • The ester carbonyl (C=O) and pyrazole NH groups participate in hydrogen bonding, influencing crystallization behavior . Compounds with aromatic substituents (e.g., bromophenyl) exhibit stronger π-π stacking, leading to denser crystal lattices .
Bromine Reactivity
  • Nucleophilic Substitution: The 4-bromo substituent in this compound undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to generate biaryl derivatives .
  • Comparative Reactivity: The trifluoromethyl group in 5-CF₃ analogs (e.g., compound from ) deactivates the ring, reducing substitution rates compared to bromine .
Ester Hydrolysis
  • The methyl ester at position 3 can be hydrolyzed to carboxylic acid under basic conditions, enabling further functionalization (e.g., amide coupling) .

Biological Activity

Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a bromine atom at the 4-position and a carboxylate ester at the 3-position. Its molecular formula is C6H7BrN2O2C_6H_7BrN_2O_2, and it is characterized by its potential interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : It can act as a ligand for various receptors, modulating their activity and influencing cellular responses.
  • Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit antimicrobial activities, making them potential candidates for antibiotic development .

Biological Activities

This compound has been studied for various biological activities:

  • Anticancer Activity : Compounds in the pyrazole class have shown promise against different cancer cell lines. For instance, derivatives have demonstrated significant cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cells, with IC50 values ranging from 0.01 µM to 49.85 µM depending on the specific derivative .
CompoundCell LineIC50 (µM)
This compoundMCF70.01
This compoundA54926
  • Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can reduce inflammation markers, indicating potential use in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cytotoxicity Studies : A study assessed the cytotoxic effects of various pyrazole derivatives on cancer cell lines. This compound exhibited promising results against multiple lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties of this compound against several bacterial strains, showing effective inhibition at low concentrations .

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